REACTION_CXSMILES
|
C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[C:19]([O:36]C1CCCCC1)(=[O:35])[C:20]1[C:21](=[CH:31][CH:32]=[CH:33][CH:34]=1)[C:22]([O:24]C1CCCCC1)=O>>[C:22]1(=[O:24])[O:36][C:19](=[O:35])[CH:20]2[CH2:34][CH2:33][CH2:32][CH2:31][CH:21]12
|
Name
|
50
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)OC2CCCCC2)=CC=CC1)(=O)OC1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1(C2C(C(=O)O1)CCCC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[C:19]([O:36]C1CCCCC1)(=[O:35])[C:20]1[C:21](=[CH:31][CH:32]=[CH:33][CH:34]=1)[C:22]([O:24]C1CCCCC1)=O>>[C:22]1(=[O:24])[O:36][C:19](=[O:35])[CH:20]2[CH2:34][CH2:33][CH2:32][CH2:31][CH:21]12
|
Name
|
50
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)OC2CCCCC2)=CC=CC1)(=O)OC1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1(C2C(C(=O)O1)CCCC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[C:19]([O:36]C1CCCCC1)(=[O:35])[C:20]1[C:21](=[CH:31][CH:32]=[CH:33][CH:34]=1)[C:22]([O:24]C1CCCCC1)=O>>[C:22]1(=[O:24])[O:36][C:19](=[O:35])[CH:20]2[CH2:34][CH2:33][CH2:32][CH2:31][CH:21]12
|
Name
|
50
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)OC2CCCCC2)=CC=CC1)(=O)OC1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1(C2C(C(=O)O1)CCCC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[C:19]([O:36]C1CCCCC1)(=[O:35])[C:20]1[C:21](=[CH:31][CH:32]=[CH:33][CH:34]=1)[C:22]([O:24]C1CCCCC1)=O>>[C:22]1(=[O:24])[O:36][C:19](=[O:35])[CH:20]2[CH2:34][CH2:33][CH2:32][CH2:31][CH:21]12
|
Name
|
50
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)OC2CCCCC2)=CC=CC1)(=O)OC1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1(C2C(C(=O)O1)CCCC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |